Kif18A-IN-2
CAS No.:
Cat. No.: VC14557462
Molecular Formula: C25H34N4O5S2
Molecular Weight: 534.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H34N4O5S2 |
---|---|
Molecular Weight | 534.7 g/mol |
IUPAC Name | 2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-(methanesulfonamido)benzamide |
Standard InChI | InChI=1S/C25H34N4O5S2/c1-24(2,3)28-36(33,34)20-7-5-6-18(16-20)26-23(30)21-9-8-19(27-35(4,31)32)17-22(21)29-14-12-25(10-11-25)13-15-29/h5-9,16-17,27-28H,10-15H2,1-4H3,(H,26,30) |
Standard InChI Key | BSVSZERUDCKTME-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)NS(=O)(=O)C)N3CCC4(CC4)CC3 |
Introduction
KIF18A and Chromosomal Instability in Cancer Biology
The Role of KIF18A in Mitotic Regulation
KIF18A, a microtubule-dependent motor protein, ensures proper chromosome alignment during metaphase by regulating kinetochore-microtubule dynamics . In CIN-positive cancers—such as triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC)—dysregulated KIF18A activity exacerbates mitotic errors, leading to aneuploidy and tumor progression . Depletion or inhibition of KIF18A in these cells triggers multipolar spindle formation, chromosome missegregation, and prolonged activation of the spindle assembly checkpoint, ultimately inducing apoptosis .
Chromosomal Instability as a Therapeutic Vulnerability
CIN confers aggressiveness and therapy resistance but also creates a dependence on mitotic checkpoint mechanisms. Tumors with TP53 mutations, common in HGSOC and TNBC, are particularly reliant on KIF18A for survival, making them susceptible to KIF18A inhibition . This synthetic lethality underpins the rationale for developing KIF18A-IN-2 as a targeted therapy.
Discovery and Development of KIF18A-IN-2
Initial Identification and Optimization
KIF18A-IN-2 emerged from a structure-activity relationship (SAR) campaign aimed at improving the potency and pharmacokinetic (PK) properties of early KIF18A inhibitors. Tamayo et al. (2022) reported its optimization from a lead compound, resulting in a 10-fold increase in enzymatic inhibition (IC50 = 28 nM) and enhanced metabolic stability . Key modifications included introducing a sulfonamide group to enhance target binding and a fluorinated aromatic ring to reduce off-target interactions .
Structural and Chemical Properties
The compound’s molecular formula is C25H34N4O5S2 (molecular weight: 534.69 g/mol), featuring a macrocyclic scaffold that stabilizes its interaction with the KIF18A motor domain . Its solubility profile includes stability in dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) solutions, though aqueous solubility is limited (0.007 unbound fraction in plasma) .
Table 1: Physicochemical Properties of KIF18A-IN-2
Property | Value |
---|---|
CAS Number | 2600559-20-2 |
Molecular Formula | C25H34N4O5S2 |
Molecular Weight | 534.69 g/mol |
Solubility | DMSO: 10 mM; PBS: <1 μM |
Plasma Protein Binding | 99.3% (fu = 0.007) |
Storage Conditions | -20°C (stable for 1 month) |
Preclinical Efficacy and Mechanism of Action
In Vitro Antiproliferative Activity
In TP53-mutant HGSOC and TNBC cell lines, KIF18A-IN-2 induced dose-dependent mitotic arrest (EC50 = 45–120 nM), with >80% cell death observed at 72 hours . Notably, it retained potency in CDK4/6 inhibitor-resistant and BRCA1-altered models, suggesting utility in treating recurrent or refractory cancers .
In Vivo Tumor Regression
Intraperitoneal administration of KIF18A-IN-2 (100 mg/kg) in murine xenograft models of HGSOC resulted in:
-
Prolonged pharmacodynamic effects: Mitotic arrest (pH3-positive cells) persisted for 24 hours post-dose .
-
Tolerability: No significant weight loss or hematological toxicity observed .
Table 2: Pharmacokinetic Profile in CD-1 Mice (100 mg/kg, IP)
Parameter | Value |
---|---|
Cmax | 12.6 μM |
AUC0–24h | 147 μM·h |
Half-life (t1/2) | 8.2 hours |
Bioavailability | 92% |
Mechanism of Action and Biomarker Correlations
Mitotic Checkpoint Activation
KIF18A-IN-2 disrupts KIF18A’s ability to depolymerize microtubules at kinetochores, leading to unresolved chromosome alignment defects. This activates the spindle assembly checkpoint, trapping cells in metaphase until apoptosis is triggered via caspase-3/7 pathways .
Biomarker-Driven Patient Stratification
High KIF18A expression correlates with poor prognosis in gliomas and breast cancers, as shown by RNA-seq data from The Cancer Genome Atlas (TCGA) . In glioblastoma, KIF18A overexpression is linked to immune infiltration (e.g., macrophages, neutrophils) and resistance to temozolomide . These findings support the use of KIF18A-IN-2 in biomarker-selected populations.
Comparative Analysis with Other KIF18A Inhibitors
First-Generation Inhibitors
Early KIF18A inhibitors, such as AZ-82, suffered from poor bioavailability and off-target effects on neuronal kinesins (e.g., KIF5B) . KIF18A-IN-2’s macrocyclic structure reduces CNS penetration, minimizing neurotoxicity risks .
AI-Designed Candidates
Clinical Implications and Future Directions
Combination Strategies
Preclinical data suggest synergy with PARP inhibitors in BRCA1/2-deficient models and with immune checkpoint blockers in immunogenic tumors .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume